molecular formula C52H83NO17 B12686984 20-Dihydro-20-O-phenyl macrocin CAS No. 91662-23-6

20-Dihydro-20-O-phenyl macrocin

Cat. No.: B12686984
CAS No.: 91662-23-6
M. Wt: 994.2 g/mol
InChI Key: XCXVEDQZWPFTRN-PBKRHZJDSA-N
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Description

20-Dihydro-20-O-phenyl macrocin is a derivative of the macrolide antibiotic macrocin. Macrolides are a class of antibiotics characterized by their large macrocyclic lactone rings. These compounds are known for their effectiveness against a variety of bacterial infections, particularly those caused by gram-positive bacteria. The modification at the C-20 position with a phenyl group enhances its antibacterial properties and broadens its spectrum of activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Dihydro-20-O-phenyl macrocin typically involves the modification of the parent compound, macrocin. The process begins with the reduction of macrocin to 20-dihydro macrocin, followed by the introduction of a phenyl group at the C-20 position. This can be achieved through a series of chemical reactions, including hydrogenation and phenylation, under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of biocatalysts and fermentation processes may also be explored to enhance the production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

20-Dihydro-20-O-phenyl macrocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .

Scientific Research Applications

20-Dihydro-20-O-phenyl macrocin has several scientific research applications:

Mechanism of Action

The mechanism of action of 20-Dihydro-20-O-phenyl macrocin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, leading to the death of the bacterial cell. The phenyl group at the C-20 position enhances its binding affinity and broadens its spectrum of activity against various bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Dihydro-20-O-phenyl macrocin is unique due to the phenyl group at the C-20 position, which enhances its antibacterial properties and broadens its spectrum of activity. This modification makes it more effective against resistant bacterial strains compared to its counterparts .

Properties

CAS No.

91662-23-6

Molecular Formula

C52H83NO17

Molecular Weight

994.2 g/mol

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C52H83NO17/c1-13-39-35(27-64-51-48(62-12)47(61-11)43(57)31(5)66-51)23-28(2)19-20-37(54)29(3)24-34(21-22-63-36-17-15-14-16-18-36)45(30(4)38(55)25-40(56)68-39)70-50-44(58)42(53(9)10)46(32(6)67-50)69-41-26-52(8,60)49(59)33(7)65-41/h14-20,23,29-35,38-39,41-51,55,57-60H,13,21-22,24-27H2,1-12H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,38-,39-,41+,42-,43-,44-,45-,46+,47-,48-,49+,50+,51?,52-/m1/s1

InChI Key

XCXVEDQZWPFTRN-PBKRHZJDSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)\C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Origin of Product

United States

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